molecular formula C16H15ClN2OS B5871301 N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B5871301
M. Wt: 318.8 g/mol
InChI Key: MDBFYGULQNRWRI-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and a thiourea moiety. It has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 3-chloro-2-methylaniline with phenylacetyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. This inhibition can lead to reduced ammonia production, which is beneficial in treating conditions like peptic ulcers and kidney stones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide stands out due to its unique combination of a chlorinated aromatic ring and a thiourea moiety. This structure imparts specific chemical reactivity and biological activity that may not be present in similar compounds .

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-11-13(17)8-5-9-14(11)18-16(21)19-15(20)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBFYGULQNRWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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